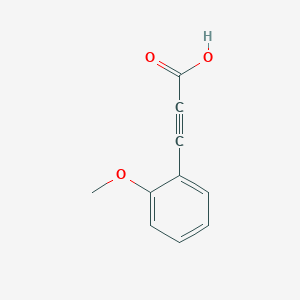

3-(2-Methoxyphenyl)prop-2-ynoic acid

Description

Contextual Significance of Alkynyl Carboxylic Acids

Alkynyl carboxylic acids, also known as propiolic acids, represent a versatile and important class of compounds in organic chemistry. Their structure, which features a carboxylic acid group directly attached to a carbon-carbon triple bond, provides a unique combination of reactivity. They serve as valuable building blocks in synthesis due to the dual functionality of the alkyne and the carboxylic acid moieties.

The decarboxylative coupling of alkynyl carboxylic acids is a particularly significant area of research. This strategy allows the alkyne unit to be used as a surrogate for a terminal alkyne, offering advantages in handling and stability. Through transition metal-catalyzed reactions, these acids can be used to form a variety of new bonds, including C-C (sp2–sp, sp–sp, and sp3–sp), C-N, C-P, and C-S bonds. Furthermore, alkynyl carboxylic acids are key substrates in carboxylation reactions, where carbon dioxide can be utilized as a C1 source, highlighting their role in sustainable and atom-economical synthetic methodologies.

Overview of Aryl-Substituted Propiolic Acid Derivatives

Arylpropiolic acids are a subclass of alkynyl carboxylic acids where an aromatic (aryl) group is attached to the carbon-carbon triple bond. This direct conjugation of the aryl ring with the alkyne and carboxylic acid functionalities imparts distinct electronic properties and reactivity to the molecule. These compounds are foundational materials for creating more complex organic structures.

Arylpropiolic acids are frequently employed in the synthesis of π-conjugated systems and polymers. For instance, they have been introduced as a novel class of monomers in on-surface chemistry to construct poly(arylenebutadiynylenes) through a process known as decarboxylative Glaser coupling. This method has been shown to occur at lower temperatures and with greater selectivity compared to traditional Glaser coupling reactions that use aryl alkynes. Common synthetic routes to arylpropiolic acids often involve the carboxylation of arylacetylenic Grignard reagents, a robust method that demonstrates the utility of Grignard reagents as both bases and nucleophiles. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSIYZHWPUPDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325295 | |

| Record name | 3-(2-methoxyphenyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-00-9 | |

| Record name | NSC409580 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-methoxyphenyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Methoxyphenyl Prop 2 Ynoic Acid

Established Synthetic Pathways

Established routes for synthesizing 3-(2-methoxyphenyl)prop-2-ynoic acid and its precursors rely heavily on robust and well-documented reactions, including the hydrolysis of corresponding esters and transition metal-catalyzed cross-coupling reactions.

A common and final step in the synthesis of 3-(2-methoxyphenyl)prop-2-ynoic acid is the hydrolysis of its corresponding ester, typically the ethyl or methyl ester. This transformation is a fundamental reaction in organic synthesis, often employed when the carboxylic acid functional group might interfere with preceding reaction conditions or for purification purposes.

The process, known as saponification, involves treating the ester, ethyl 3-(2-methoxyphenyl)prop-2-ynoate, with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). The reaction proceeds through nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a carboxylate salt (sodium or lithium 3-(2-methoxyphenyl)prop-2-ynoate) and ethanol. The reaction is typically carried out in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) to ensure the miscibility of the reactants. The reaction is usually stirred at room temperature or gently heated to drive it to completion.

Following the complete consumption of the ester, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This protonates the carboxylate salt, leading to the precipitation of the desired 3-(2-methoxyphenyl)prop-2-ynoic acid, which can then be isolated by filtration, washed, and dried.

General Reaction Scheme for Ester Hydrolysis:

Saponification: Ethyl 3-(2-methoxyphenyl)prop-2-ynoate + NaOH(aq) → Sodium 3-(2-methoxyphenyl)prop-2-ynoate + Ethanol

Acidification: Sodium 3-(2-methoxyphenyl)prop-2-ynoate + HCl(aq) → 3-(2-Methoxyphenyl)prop-2-ynoic acid + NaCl

This two-step procedure is generally high-yielding and provides a straightforward method for obtaining the final acid product in a pure form from its ester precursor.

Transition metal catalysis, particularly with palladium, is a cornerstone for the synthesis of the carbon skeleton of 3-(2-methoxyphenyl)prop-2-ynoic acid. These reactions excel in forming carbon-carbon bonds with high efficiency and selectivity.

The Sonogashira coupling is the most prominent and widely used method for synthesizing aryl alkynes. organic-chemistry.org This reaction creates the C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. mdpi.com For the synthesis of the ester precursor to 3-(2-methoxyphenyl)prop-2-ynoic acid, this typically involves the reaction of an ortho-substituted methoxybenzene halide with an ester of propiolic acid.

The key reactants are 2-iodoanisole (B129775) or 2-bromoanisole (B166433) and ethyl propiolate. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). mdpi.com A copper(I) salt, most commonly copper(I) iodide (CuI), is used as a co-catalyst. organic-chemistry.orgmdpi.com The presence of an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is crucial; it serves both to neutralize the hydrogen halide formed during the reaction and to act as a solvent. mdpi.com

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by the formation of a copper(I) acetylide from the terminal alkyne. A transmetalation step transfers the alkynyl group from copper to palladium, and the cycle concludes with reductive elimination to yield the final product, ethyl 3-(2-methoxyphenyl)prop-2-ynoate, and regenerate the Pd(0) catalyst.

Interactive Data Table: Sonogashira Coupling Reaction Conditions

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Aryl Halide | 2-Iodoanisole, 2-Bromoanisole | Source of the 2-methoxyphenyl group |

| Alkyne | Ethyl propiolate | Source of the prop-2-ynoate backbone |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitates alkyne activation |

| Base/Solvent | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acid scavenger and reaction medium |

| Solvent (optional) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Co-solvent to aid solubility |

| Temperature | Room Temperature to 80 °C | Influences reaction rate |

The Negishi coupling is another powerful transition metal-catalyzed reaction for forming carbon-carbon bonds, which couples an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org While less commonly reported for the synthesis of arylpropiolic acids compared to the Sonogashira reaction, it represents a viable synthetic route. numberanalytics.com

Two potential Negishi pathways could be envisioned for the synthesis of a 3-(2-methoxyphenyl)prop-2-ynoate precursor:

Pathway A: Coupling of a (2-methoxyphenyl)zinc halide reagent with an ethyl 3-haloprop-2-ynoate (e.g., ethyl 3-bromopropiolate).

Pathway B: Coupling of an (ethoxycarbonyl)ethynylzinc halide with 2-haloanisole.

The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt like zinc chloride (ZnCl₂). The cross-coupling step is catalyzed by a palladium or nickel complex, such as Pd(PPh₃)₄ or Ni(acac)₂. wikipedia.org The Negishi reaction is known for its high functional group tolerance and effectiveness in coupling different types of carbon centers (sp³, sp², and sp). wikipedia.org However, the air and moisture sensitivity of the required organozinc reagents can be a practical drawback compared to the more robust conditions of the Sonogashira coupling. wikipedia.org

Beyond the mainstream coupling reactions, other methods can be employed, particularly those that construct the carboxylic acid moiety onto a pre-existing aryl alkyne framework.

One significant method is the carboxylation of a terminal alkyne . This approach begins with 2-ethynylanisole (also known as 2-methoxyphenylacetylene). The terminal alkyne is first deprotonated using a strong base to form an acetylide.

A common variant involves the formation of a Grignard reagent. unirioja.es 2-ethynylanisole can be reacted with a simple alkyl Grignard reagent, like ethylmagnesium bromide, in an "exchange" reaction. The alkyl Grignard acts as a base to deprotonate the more acidic terminal alkyne, forming the arylacetylenic Grignard reagent. This nucleophilic species is then quenched by bubbling carbon dioxide (CO₂) gas through the solution or by pouring the mixture over dry ice. An acidic workup subsequently protonates the resulting carboxylate to yield 3-(2-methoxyphenyl)prop-2-ynoic acid. unirioja.es

Alternatively, direct carboxylation methods using CO₂ with heterogeneous catalysts have been developed. For instance, studies have shown that phenylacetylene (B144264) can be directly carboxylated using CO₂ in the presence of silver-containing catalysts on supports like fluorinated alumina, affording phenylpropiolic acid in good yields. researchgate.net This methodology could potentially be adapted for the synthesis of 3-(2-methoxyphenyl)prop-2-ynoic acid from 2-ethynylanisole.

Interactive Data Table: Carboxylation of Arylacetylenes

| Method | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Grignard Carboxylation | 2-Ethynylanisole | 1. EtMgBr; 2. CO₂; 3. H₃O⁺ | 3-(2-Methoxyphenyl)prop-2-ynoic acid |

| Direct Catalytic Carboxylation | 2-Ethynylanisole | CO₂, Ag-based catalyst | 3-(2-Methoxyphenyl)prop-2-ynoic acid |

Transition Metal-Catalyzed Coupling Reactions

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 3-(2-methoxyphenyl)prop-2-ynoic acid aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Several aspects of the synthetic pathways can be modified to align with these principles:

Alternative Solvents: In Sonogashira couplings, traditional polar aprotic solvents like DMF can be replaced with more environmentally benign, bio-derived solvents such as dimethylisosorbide (DMI). organic-chemistry.org

Catalyst Modification: A significant green improvement to the Sonogashira reaction is the development of copper-free protocols. nih.gov While copper(I) is an effective co-catalyst, it is also toxic. Copper-free systems can mitigate this issue, although they may require different ligands or reaction conditions to maintain high efficiency. nih.gov

Atom Economy: Carboxylation reactions using CO₂ as the C1 source are highly atom-economical, incorporating a readily available, non-toxic, and renewable feedstock directly into the molecule. researchgate.net This is preferable to multi-step sequences that may generate more waste.

Energy Efficiency: The use of microwave or ultrasound irradiation can accelerate reaction rates, often leading to shorter reaction times, lower energy consumption, and improved yields compared to conventional heating methods. nih.gov These techniques are applicable to transition metal-catalyzed coupling reactions.

By integrating these principles, the synthesis of 3-(2-methoxyphenyl)prop-2-ynoic acid can be made more sustainable and environmentally responsible.

Solvent-Free and Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste. In an effort to mitigate this, research has shifted towards solvent-free reaction conditions and the use of environmentally benign solvent systems for the synthesis of arylpropiolic acids, including 3-(2-methoxyphenyl)prop-2-ynoic acid.

Another green approach is the Knoevenagel condensation of 2-methoxybenzaldehyde (B41997) with malonic acid under solvent-free conditions. This method, followed by decarboxylation, provides a direct route to the corresponding cinnamic acid and can be adapted for the synthesis of the target propiolic acid. Research has shown that this condensation can be effectively carried out by heating a mixture of the aldehyde, malonic acid, and a benign catalyst such as ammonium (B1175870) bicarbonate, completely avoiding the use of hazardous solvents like pyridine (B92270) and piperidine (B6355638) which are common in traditional Knoevenagel reactions. researchgate.netscholarsportal.infotue.nl The solid-phase nature of this reaction simplifies product isolation and minimizes waste.

The following table summarizes the conversion and yield for the solvent-free Knoevenagel condensation of various benzaldehydes, demonstrating the potential applicability of this method for 2-methoxybenzaldehyde.

| Benzaldehyde Derivative | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield of Cinnamic Acid (%) |

|---|---|---|---|---|---|

| Syringaldehyde | Ammonium Bicarbonate | 90 | 2 | >99 | 95 |

| Vanillin | Ammonium Bicarbonate | 105 | 2 | >99 | 96 |

| 4-Hydroxybenzaldehyde | Ammonium Bicarbonate | 120 | 2 | >99 | 92 |

| Benzaldehyde | Ammonium Bicarbonate | 105 | 2 | 85 | 80 |

Atom Economy Considerations in Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful.

The decarbonylative Sonogashira cross-coupling of carboxylic acids presents a highly atom-economical route to arylalkynes. nih.govrsc.org This approach utilizes a carboxylic acid as an alternative to an aryl halide. In the context of synthesizing 3-(2-methoxyphenyl)prop-2-ynoic acid, this would involve the coupling of 2-methoxybenzoic acid with an acetylene (B1199291) source. The key advantage is the loss of carbon monoxide (CO) instead of a larger leaving group, leading to a higher atom economy.

Utilization of Non-Toxic Reagents

The selection of non-toxic and readily available reagents is a critical aspect of green synthesis. In the context of the Knoevenagel condensation for preparing precursors to 3-(2-methoxyphenyl)prop-2-ynoic acid, traditional catalysts like pyridine and piperidine are being replaced with more environmentally benign alternatives. As mentioned, ammonium bicarbonate has been successfully employed as a non-toxic catalyst in solvent-free Knoevenagel condensations. researchgate.netscholarsportal.infotue.nl

In Sonogashira coupling reactions, while palladium catalysts are highly effective, efforts are being made to develop copper-free systems to avoid the toxicity associated with copper salts. Although copper co-catalysts are often used to increase reaction rates, some mechanochemical approaches have demonstrated that the copper vial and ball material itself can act as the catalyst source, eliminating the need to add copper salts directly. rsc.org Additionally, the development of highly efficient and recyclable catalysts, such as nanosized MCM-41 anchored palladium complexes, allows for very low catalyst loadings, minimizing the amount of heavy metal waste. mdpi.com

Chemical Reactivity and Derivative Synthesis of 3 2 Methoxyphenyl Prop 2 Ynoic Acid

Reactions Involving the Terminal Alkyne Moiety

The carbon-carbon triple bond in 3-(2-Methoxyphenyl)prop-2-ynoic acid is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic Addition Reactions (e.g., HCl Addition)

The terminal alkyne of 3-(2-Methoxyphenyl)prop-2-ynoic acid can undergo electrophilic addition with hydrogen halides, such as hydrogen chloride (HCl). In this type of reaction, the π electrons of the alkyne attack the electrophilic hydrogen of the HCl, leading to the formation of a vinyl carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom that already bears more hydrogen atoms. However, in the case of a terminal alkyne, the initial addition of the proton occurs at the terminal carbon, leading to a more substituted and thus more stable vinyl carbocation on the adjacent carbon.

Carbonyl Alkyne Metathesis Reactions

Carbonyl-alkyne metathesis is a powerful reaction for the formation of α,β-unsaturated carbonyl compounds. This reaction involves the formal exchange of a carbonyl oxygen atom with the two carbons of the alkyne. While specific examples involving 3-(2-Methoxyphenyl)prop-2-ynoic acid are not prevalent in the reviewed literature, the general mechanism can be applied.

This transformation is typically catalyzed by Lewis acids or transition metals and proceeds through a proposed [2+2] cycloaddition between the carbonyl group and the alkyne to form an oxete intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to yield the α,β-unsaturated product. Such reactions are valued for their atom economy and ability to construct complex molecular architectures. ingentaconnect.combenthamdirect.comresearchgate.netnih.govacs.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of 3-(2-Methoxyphenyl)prop-2-ynoic acid is a versatile functional handle for a variety of transformations, including esterification, conversion to acid chlorides, and decarboxylative coupling reactions.

Esterification Reactions

Esterification of 3-(2-Methoxyphenyl)prop-2-ynoic acid can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgbyjus.com Common catalysts for this reaction include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, it is often necessary to remove the water formed during the reaction or use an excess of the alcohol. byjus.comchemguide.co.ukresearchgate.net

For instance, the reaction of 3-(2-Methoxyphenyl)prop-2-ynoic acid with methanol (B129727) in the presence of sulfuric acid would yield methyl 3-(2-methoxyphenyl)prop-2-ynoate. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. libretexts.org

Formation of Acid Chlorides

The carboxylic acid functionality of 3-(2-Methoxyphenyl)prop-2-ynoic acid can be converted to the more reactive acid chloride by treatment with a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. researchgate.netchemicalbook.com Other reagents such as phosphorus pentachloride (PCl₅) can also be employed. quora.com

The resulting 3-(2-methoxyphenyl)prop-2-enoyl chloride is a valuable synthetic intermediate that can readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, such as alcohols to form esters and amines to form amides.

Palladium-Catalyzed Decarboxylative Coupling Reactions

3-(2-Methoxyphenyl)prop-2-ynoic acid can participate in palladium-catalyzed decarboxylative coupling reactions, which are powerful methods for the formation of carbon-carbon bonds. acs.orgnih.gov In these reactions, the carboxylic acid group is removed as carbon dioxide, and the resulting alkynyl fragment is coupled with an organic halide or triflate.

Specifically, the decarboxylative coupling of 3-(2-methoxyphenyl)propiolic acid with aryl tosylates has been reported. acs.orgresearchgate.net This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a phosphine (B1218219) ligand like 1-dicyclohexylphosphino-2-(di-tert-butylphosphino-ethyl)ferrocene (CyPF-tBu), and a base, for instance, cesium carbonate (Cs₂CO₃), in a solvent like dimethylformamide (DMF) at elevated temperatures. acs.org For example, the reaction of 3-(2-methoxyphenyl)propiolic acid with phenyl tosylate under these conditions yields 1-methoxy-2-(phenylethynyl)benzene. acs.orgresearchgate.net This methodology demonstrates excellent functional group tolerance. acs.orgresearchgate.net

Table 1: Palladium-Catalyzed Decarboxylative Coupling of 3-(2-Methoxyphenyl)propiolic Acid with Phenyl Tosylate acs.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 3-(2-Methoxyphenyl)propiolic acid | Phenyl tosylate | Pd(PPh₃)₂Cl₂ | CyPF-tBu | Cs₂CO₃ | DMF | 130 | 1-Methoxy-2-(phenylethynyl)benzene | 94 |

Photoredox-Catalyzed Decarboxylation

The application of photoredox catalysis has emerged as a powerful and mild method for the decarboxylation of carboxylic acids, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under visible light irradiation. nih.govprinceton.edu While specific studies on the photoredox-catalyzed decarboxylation of 3-(2-methoxyphenyl)prop-2-ynoic acid are not extensively documented, the reactivity of analogous aryl carboxylic and arylacetic acids provides a strong basis for predicting its behavior. nih.govresearchgate.net This process generally involves the single-electron oxidation of a carboxylate to form a carboxyl radical, which then readily undergoes decarboxylation to generate an aryl or alkyl radical. princeton.edu

The general mechanism for the photoredox-catalyzed decarboxylation of an aryl carboxylic acid involves the excitation of a photocatalyst (PC) by visible light, followed by a single-electron transfer (SET) from the carboxylate to the excited photocatalyst. princeton.edu This generates a carboxyl radical, which rapidly loses carbon dioxide to form an aryl radical. This highly reactive intermediate can then be trapped by a suitable radical acceptor to form the desired product. researchgate.net The process is notable for its mild reaction conditions, often proceeding at room temperature. digitellinc.com

In the context of 3-(2-methoxyphenyl)prop-2-ynoic acid, this methodology could potentially lead to the formation of a 2-methoxyphenylalkynyl radical. This reactive intermediate could then participate in a variety of subsequent reactions, such as Giese additions to activated alkenes. escholarship.org The table below illustrates potential products from the photoredox-catalyzed decarboxylation of aryl carboxylic acids in the presence of different radical traps, based on established methodologies.

| Aryl Carboxylic Acid Precursor | Photocatalyst | Radical Trap | Potential Product |

| 4-Methoxybenzoic acid | Ir(ppy)₃ | Benzene (B151609) | 4-Methoxybiphenyl |

| Phenylacetic acid | Ru(bpy)₃²⁺ | Acrylonitrile | 4-Oxo-4-phenylbutanenitrile |

| Benzoic acid | Eosin Y | Dimethyl disulfide | Methyl phenyl sulfide |

Derivatization Strategies via the Aromatic Ring

The aromatic ring of 3-(2-methoxyphenyl)prop-2-ynoic acid presents opportunities for derivatization through electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of such reactions is primarily governed by the directing effects of the two substituents on the benzene ring: the methoxy (B1213986) group (-OCH₃) and the prop-2-ynoic acid group (-C≡CCOOH). wikipedia.orgmsu.edu

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org Conversely, the prop-2-ynoic acid group, with its electron-withdrawing triple bond and carboxylic acid function, is expected to be a deactivating group and a meta-director. libretexts.org The interplay of these two opposing effects will determine the position of electrophilic attack. Given the potent activating and directing nature of the methoxy group, electrophilic substitution is most likely to occur at the positions ortho and para to it. libretexts.org

Potential electrophilic aromatic substitution reactions for the derivatization of the aromatic ring of 3-(2-methoxyphenyl)prop-2-ynoic acid include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of a halogen atom (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Attachment of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The table below summarizes the expected major products of electrophilic aromatic substitution on a simplified model, anisole (B1667542) (methoxybenzene), to illustrate the directing effect of the methoxy group.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitroanisole, 4-Nitroanisole |

| Bromination | Br₂, FeBr₃ | 2-Bromoanisole (B166433), 4-Bromoanisole |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Methoxyacetophenone, 4-Methoxyacetophenone |

Synthesis of Organometallic Derivatives (e.g., Organotin Compounds)

Organotin(IV) carboxylates are a well-established class of organometallic compounds with diverse applications. sysrevpharm.orgresearchgate.net The synthesis of organotin derivatives of 3-(2-methoxyphenyl)prop-2-ynoic acid can be achieved through several general methods established for the preparation of organotin(IV) carboxylates. asianpubs.orgnih.gov These methods typically involve the reaction of the carboxylic acid with an appropriate organotin(IV) precursor. nih.gov

One common synthetic route is the reaction of the carboxylic acid with an organotin(IV) oxide or hydroxide (B78521). This condensation reaction often proceeds with the azeotropic removal of water to drive the reaction to completion. Another widely used method is the reaction of the sodium or silver salt of the carboxylic acid with an organotin(IV) halide (e.g., chloride). asianpubs.orgnih.gov The choice of the organotin precursor (e.g., R₃SnX, R₂SnX₂, RSnX₃) allows for the synthesis of tri-, di-, and mono-organotin(IV) carboxylates, respectively. sysrevpharm.org

The coordination mode of the carboxylate ligand to the tin center can vary, leading to different structural motifs, including monomeric, dimeric, and polymeric structures. Spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR are crucial for the characterization of these organotin derivatives and for elucidating their structures. nih.gov

The following table presents generalized reactions for the synthesis of di- and triorganotin(IV) carboxylates from a generic carboxylic acid, R'COOH, which are applicable to 3-(2-methoxyphenyl)prop-2-ynoic acid.

| Organotin Precursor | Carboxylic Acid Derivative | General Reaction | Product Type |

| R₂SnCl₂ | R'COONa | R₂SnCl₂ + 2 R'COONa → R₂Sn(OCOR')₂ + 2 NaCl | Diorganotin(IV) dicarboxylate |

| R₃SnCl | R'COONa | R₃SnCl + R'COONa → R₃SnOCOR' + NaCl | Triorganotin(IV) carboxylate |

| Bu₂SnO | R'COOH | Bu₂SnO + 2 R'COOH → Bu₂Sn(OCOR')₂ + H₂O | Dibutyltin(IV) dicarboxylate |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. While specific experimental data for 3-(2-Methoxyphenyl)prop-2-ynoic acid is not widely published, the expected spectral characteristics can be predicted based on its chemical structure.

In a ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. The protons on the aromatic ring would produce complex multiplets between 6.9 and 7.6 ppm. The three protons of the methoxy (B1213986) group (-OCH₃) would be observed as a sharp singlet, typically around 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(2-Methoxyphenyl)prop-2-ynoic acid

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aromatic (Ar-H) | 6.9 - 7.6 | Multiplet |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 155-165 ppm. The two sp-hybridized carbons of the alkyne group would appear between 80 and 95 ppm. The aromatic carbons would generate signals from approximately 110 to 160 ppm, with the carbon attached to the methoxy group appearing at the lower field end of this range. The methoxy carbon itself would produce a signal around 56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(2-Methoxyphenyl)prop-2-ynoic acid

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 155 - 165 |

| Aromatic (Ar-C ) | 110 - 160 |

| Alkyne (-C ≡C -) | 80 - 95 |

| Methoxy (-OC H₃) | ~56 |

Other Multinuclear NMR Techniques (e.g., ¹¹⁹Sn NMR for Derivatives)

For derivatives of 3-(2-Methoxyphenyl)prop-2-ynoic acid, such as organotin carboxylates, multinuclear NMR techniques like ¹¹⁹Sn NMR are invaluable. The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number and geometry of the tin atom. researchgate.netnih.gov An increase in the coordination number at the tin center from four to five, six, or seven typically results in a significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn spectrum. researchgate.net For instance, a four-coordinate tetrahedral geometry in a triorganotin derivative would show a downfield chemical shift, whereas a five- or six-coordinate geometry would result in an upfield shift. researchgate.net This technique allows for detailed structural analysis of such derivatives in solution. nih.gov

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 3-(2-Methoxyphenyl)prop-2-ynoic acid (molecular formula C₁₀H₈O₃), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (176.05 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the methoxy group (-OCH₃, 31 Da), or a molecule of carbon monoxide (CO, 28 Da).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 3-(2-Methoxyphenyl)prop-2-ynoic acid is expected to show several characteristic absorption bands. A very broad band from 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch. The C≡C triple bond of the alkyne group would exhibit a medium to weak absorption band in the 2190-2260 cm⁻¹ region. Additionally, C-O stretching from the ether and carboxylic acid would be visible between 1200 and 1300 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for 3-(2-Methoxyphenyl)prop-2-ynoic acid

| Functional Group | Bond | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O stretch | 1700 - 1725 | Strong |

| Alkyne | C≡C stretch | 2190 - 2260 | Medium to Weak |

| Ether/Carboxylic Acid | C-O stretch | 1200 - 1300 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |

Advanced Spectroscopic and Analytical Techniques (e.g., Predicted Collision Cross Section)

Ion mobility-mass spectrometry (IM-MS) provides information about the size, shape, and charge of an ion, yielding a collision cross section (CCS) value. While experimental CCS data for 3-(2-Methoxyphenyl)prop-2-ynoic acid is not available, predictive models can estimate these values. For the closely related isomer, 3-(3-Methoxyphenyl)prop-2-ynoic acid , predicted CCS values have been calculated for various adducts, offering insight into the ion's gas-phase conformation. These values are crucial for advanced analytical applications, including the identification of compounds in complex mixtures.

Table 4: Predicted Collision Cross Section (CCS) Values for the Isomer 3-(3-Methoxyphenyl)prop-2-ynoic acid

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.05463 | 138.0 |

| [M+Na]⁺ | 199.03657 | 148.3 |

| [M-H]⁻ | 175.04007 | 139.3 |

| [M+NH₄]⁺ | 194.08117 | 155.5 |

| [M+K]⁺ | 215.01051 | 144.7 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and geometry of molecules. DFT calculations for 3-(2-Methoxyphenyl)prop-2-ynoic acid would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various properties such as vibrational frequencies, molecular orbital energies, and electronic distribution can be calculated.

Studies on analogous aromatic carboxylic acids have utilized DFT to understand their structural and electronic properties. For instance, research on other methoxy-substituted phenyl derivatives often employs hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry.

For 3-(2-Methoxyphenyl)prop-2-ynoic acid, DFT calculations would likely reveal a planar or near-planar arrangement of the phenyl ring and the propiolic acid group. The presence of the ortho-methoxy group may introduce some steric hindrance, potentially causing a slight twist in the molecule's conformation. The calculated infrared (IR) and Raman spectra from these studies can aid in the interpretation of experimental spectroscopic data.

Table 1: Representative DFT-Calculated Properties for a Structurally Similar Compound (Note: Data presented below is for a related methoxy-substituted aromatic acid and is intended to be illustrative of the types of parameters obtained from DFT calculations.)

| Parameter | Calculated Value |

|---|---|

| Total Energy | -688.0 Hartrees |

| Dipole Moment | 3.5 Debye |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, solvent effects, and intermolecular interactions. For 3-(2-Methoxyphenyl)prop-2-ynoic acid, MD simulations could be used to explore its behavior in different solvent environments, such as water or organic solvents.

Mechanistic Investigations and Reaction Pathway Analysis

Computational methods are invaluable for elucidating reaction mechanisms. For the synthesis of 3-(2-Methoxyphenyl)prop-2-ynoic acid, DFT calculations can be used to map out the potential energy surface of the reaction. This involves identifying transition states and intermediates along the reaction coordinate, allowing for the determination of activation energies and reaction rates.

For instance, if the synthesis involves a Sonogashira coupling, computational analysis could clarify the roles of the catalyst, base, and solvent in the reaction mechanism. By modeling the different steps of the catalytic cycle, researchers can gain a deeper understanding of how the carbon-carbon triple bond is formed. While no specific mechanistic studies for the synthesis of 3-(2-Methoxyphenyl)prop-2-ynoic acid were found, research on the mechanisms of similar organic reactions demonstrates the power of this approach.

Electronic Structure and Reactivity Parameter Computations

The electronic structure of a molecule governs its reactivity. DFT calculations provide a wealth of information about the electronic properties of 3-(2-Methoxyphenyl)prop-2-ynoic acid. Key parameters that can be computed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These parameters, derived from conceptual DFT, help in predicting the reactive sites of a molecule and its propensity to participate in different types of chemical reactions. For 3-(2-Methoxyphenyl)prop-2-ynoic acid, the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid and alkyne groups will significantly influence the electron distribution and, consequently, its reactivity. The molecular electrostatic potential (MEP) map is another useful tool that can be generated to visualize the electron-rich and electron-poor regions of the molecule, providing further clues about its reactive behavior.

Crystallographic Analysis

X-ray Diffraction Studies of the Compound and its Derivatives

Studies on related phenylpropynoic acid derivatives show that the substitution pattern on the phenyl ring can significantly influence the crystal packing and intermolecular interactions. While the core structure of the prop-2-ynoic acid moiety remains relatively consistent, changes in the position and nature of substituents lead to different hydrogen bonding networks and stacking arrangements. For instance, the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid, a related compound, shows that the aromatic ring is nearly coplanar with the methoxy (B1213986) group at the 2-position. nih.govnih.gov In this derivative, hydrogen bonding is limited to the formation of dimers. nih.govnih.gov

The crystallographic data for 3-(2-Methoxyphenyl)prop-2-ynoic acid provides a benchmark for understanding the structural effects of the 2-methoxy substituent. The planarity between the phenyl ring and the carboxylic acid group, as well as the orientation of the methoxy group, are critical parameters determined by these studies. This information is fundamental for comprehending the molecule's behavior in the solid state and for designing new derivatives with specific crystalline properties.

| Parameter | Value |

|---|---|

| Compound | 3-(2,5-dimethoxyphenyl)propionic acid |

| Formula | C11H14O4 |

| Crystal System | - |

| Space Group | - |

| Dihedral Angle (Aromatic Ring and Propionic Acid Group) | 78.56 (2)° |

| Torsion Angle (C-C-C-C) | -172.25 (7)° |

Analysis of Crystal Packing and Intermolecular Interactions

The stability of a crystal lattice is determined by a complex network of intermolecular interactions. In the case of 3-(2-Methoxyphenyl)prop-2-ynoic acid, hydrogen bonding and π-π stacking are the predominant forces governing the crystal packing.

Aromatic rings, such as the phenyl group in 3-(2-Methoxyphenyl)prop-2-ynoic acid, can interact through π-π stacking. nih.gov This type of interaction plays a significant role in the stabilization of crystal structures. nih.govresearchgate.net In the crystal packing of a related molecule, π–π stacking interactions are observed within layers, with a centroid–centroid distance of 3.768 (2) Å between the pyridine (B92270) and benzene (B151609) rings. nih.govresearchgate.net The geometry of these interactions, whether face-to-face or offset, depends on the electronic nature and steric hindrance of the substituents on the aromatic ring. The methoxy group, being an electron-donating group, can influence the electron density of the phenyl ring and thus modulate the strength and geometry of the π-π stacking interactions.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govresearchgate.net This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of all intermolecular contacts.

For compounds containing phenyl and methoxy groups, Hirshfeld analysis typically reveals that the most significant contributions to the crystal packing come from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. nih.govnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For example, in N-(2-methoxyphenyl)acetamide, the H⋯H contacts contribute to 53.9% of the Hirshfeld surface. nih.gov Red spots on the d_norm map, a graphical representation of the Hirshfeld surface, indicate close intermolecular contacts, which are often associated with strong hydrogen bonds. nih.gov This analysis allows for a deeper understanding of the forces that hold the molecules together in the crystal, complementing the information obtained from traditional X-ray diffraction studies.

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 53.9 |

| C⋯H/H⋯C | 21.4 |

| O⋯H/H⋯O | 21.4 |

| N⋯H/H⋯N | 1.7 |

Catalysis Involving 3 2 Methoxyphenyl Prop 2 Ynoic Acid and Its Derivatives

Role as Substrate in Catalytic Transformations

3-(2-Methoxyphenyl)prop-2-ynoic acid serves as a versatile substrate in a variety of catalytic transformations, primarily owing to the reactivity of its propiolic acid moiety. The electron-withdrawing nature of the carboxylic acid group activates the alkyne for nucleophilic attack, while the phenyl ring and its methoxy (B1213986) substituent can influence the regioselectivity and stereoselectivity of these reactions.

One of the fundamental transformations this substrate undergoes is catalytic hydrogenation. While specific studies focusing solely on the hydrogenation of 3-(2-Methoxyphenyl)prop-2-ynoic acid are not extensively detailed in the provided search results, the catalytic reduction of similar propiolic acid derivatives is a well-established method for the synthesis of the corresponding alkanoic or alkenoic acids. For instance, the catalytic hydrogenation of a related compound, 3-(3-methoxyphenyl)cinnamic acid, over a palladium on charcoal (Pd/C) catalyst effectively reduces the carbon-carbon double bond to yield 3-(3-methoxyphenyl)propionic acid chemicalbook.com. This suggests that 3-(2-Methoxyphenyl)prop-2-ynoic acid could similarly be reduced to either (Z)-3-(2-methoxyphenyl)acrylic acid, (E)-3-(2-methoxyphenyl)acrylic acid, or 3-(2-methoxyphenyl)propanoic acid depending on the catalyst and reaction conditions employed.

Beyond simple reduction, the alkyne functionality is a key handle for more complex molecular constructions. The strategic positioning of the methoxy group at the ortho position of the phenyl ring can facilitate intramolecular cyclization reactions under catalytic conditions, leading to the formation of heterocyclic scaffolds such as coumarins or other oxygen-containing ring systems. The specific outcomes of such reactions are highly dependent on the nature of the catalyst and the reaction environment.

Utilization of Palladium Catalysts in Coupling Reactions

Palladium catalysts are renowned for their exceptional ability to forge carbon-carbon and carbon-heteroatom bonds, and substrates like 3-(2-Methoxyphenyl)prop-2-ynoic acid are valuable partners in these coupling reactions. While direct examples of this specific molecule in palladium-catalyzed coupling reactions are not explicitly detailed in the search results, the general reactivity of aryl alkynoic acids in such transformations provides a strong basis for its potential applications.

Palladium-catalyzed reactions such as the Sonogashira, Heck, and Suzuki couplings are powerful tools for functionalizing alkynes. In the context of 3-(2-Methoxyphenyl)prop-2-ynoic acid, these reactions would allow for the introduction of various substituents at the terminal position of the alkyne or at the aromatic ring. For instance, a hypothetical Sonogashira coupling could involve the reaction of an aryl halide with the terminal alkyne of a derivative of 3-(2-Methoxyphenyl)prop-2-ynoic acid, catalyzed by a palladium complex and a copper co-catalyst.

Furthermore, palladium catalysts are instrumental in cascade reactions that can construct complex polycyclic structures in a single step. The combination of the alkyne, the carboxylic acid, and the ortho-methoxy-substituted phenyl ring in 3-(2-Methoxyphenyl)prop-2-ynoic acid presents an ideal framework for palladium-catalyzed cyclization-carbonylation or cyclization-addition cascades. Such processes are valuable for the efficient synthesis of biologically active and structurally diverse molecules. The development of flexible one-pot procedures, for example in the synthesis of 2-aryl propionic acids via sequential palladium-catalyzed Heck and carbonylation reactions, highlights the power of palladium catalysis in multi-step transformations mdpi.comresearchgate.net.

Applications in Advanced Organic Synthesis

Precursors for Complex Molecular Architectures

There is currently a lack of specific, published research detailing the use of 3-(2-Methoxyphenyl)prop-2-ynoic acid as a direct precursor for the synthesis of complex molecular architectures. While propiolic acids, in general, are valuable synthons in organic chemistry, the specific applications for this substituted variant have not been extensively reported.

Building Blocks for Heterocyclic Compound Synthesis

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methoxyphenyl)prop-2-ynoic acid, and how can purity be optimized?

Synthesis typically involves alkyne coupling reactions , such as Sonogashira coupling, between 2-methoxyphenylacetylene and a suitable carboxylic acid precursor (e.g., propiolic acid derivatives). Key steps include:

- Catalytic systems : Use Pd/Cu catalysts under inert atmospheres to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aryl halide to alkyne) to reduce dimerization byproducts .

Q. What spectroscopic methods are critical for structural confirmation of 3-(2-Methoxyphenyl)prop-2-ynoic acid?

- NMR :

- ¹H NMR : Look for the alkyne proton (δ ~2.8–3.2 ppm as a singlet) and methoxy group (δ ~3.8 ppm) .

- ¹³C NMR : Confirm the triple bond carbons (δ ~75–85 ppm for sp-hybridized carbons) and carboxylic acid carbonyl (δ ~170 ppm) .

- IR : Strong absorption at ~2100 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (C=O stretch) .

- Mass spectrometry (HRMS) : Molecular ion peak at m/z 190.0634 (C₁₁H₁₀O₃) .

Q. What safety protocols are essential when handling 3-(2-Methoxyphenyl)prop-2-ynoic acid?

- Engineering controls : Use fume hoods to limit inhalation exposure .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential carcinogenicity concerns .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations. For example, HMBC can confirm coupling between the methoxy group and aromatic protons .

- Solvent effects : Re-run NMR in deuterated DMSO to resolve proton exchange broadening in carboxylic acid protons .

- Comparative analysis : Cross-reference with PubChem data (InChIKey:

GVLWIDSXTQWCRW-UHFFFAOYSA-Nfor related structures) .

Q. What strategies mitigate low yields in alkyne coupling reactions during synthesis?

Q. How can computational methods predict the bioactivity of 3-(2-Methoxyphenyl)prop-2-ynoic acid?

- Docking studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), a target for anti-inflammatory agents .

- QSAR models : Correlate electronic properties (e.g., HOMO-LUMO gaps from DFT calculations) with observed inhibition data .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., hepatotoxicity) .

Q. How should researchers address discrepancies in biological activity data across studies?

- Dose-response validation : Perform IC₅₀ assays in triplicate with positive controls (e.g., aspirin for COX inhibition) .

- Target specificity : Use gene knockout models or selective inhibitors to confirm mechanism of action .

- Meta-analysis : Compare data across PubChem and ChEMBL entries for structural analogs (e.g., cinnamic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.